![molecular formula C14H11BrClNO B5718292 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone CAS No. 2816-87-7](/img/structure/B5718292.png)

1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone often involves multi-step synthetic routes that leverage the unique reactivity of bromo and chloro substituents. A notable method includes the facile synthesis of enantiomerically pure compounds starting from halogenated precursors, highlighting the role of crystallization in achieving high enantiomeric purities (Zhang et al., 2014). This process is characterized by its scalability and ability to produce compounds with unambiguously determined absolute configurations.

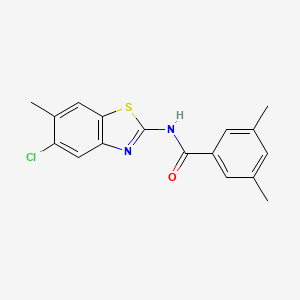

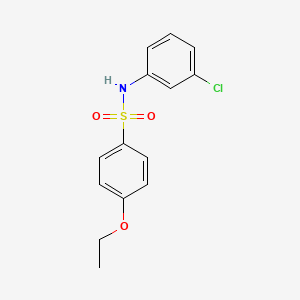

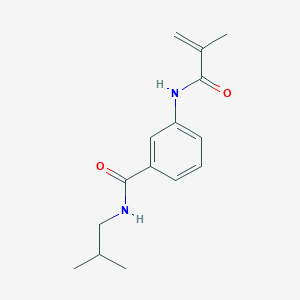

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone has been elucidated through techniques such as X-ray crystallography, revealing detailed information about their hydrogen-bonding patterns and geometric configurations (Balderson et al., 2007). These studies provide insights into the stabilizing interactions within the crystals, which are crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

The chemical behavior of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone derivatives involves a range of reactions that are central to synthetic organic chemistry. For instance, the pyrolysis of related compounds has been investigated to understand their stability and potential degradation products under heat, which is relevant for both synthetic applications and safety considerations (Texter et al., 2018).

Physical Properties Analysis

Investigations into the physical properties of compounds structurally related to 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone, including their vibrational and structural observations, provide valuable information on their stability, phase behavior, and intermolecular interactions. Molecular docking studies have also been utilized to predict the biological activity of these compounds, offering a bridge between their physical properties and potential applications (Parveen S et al., 2016).

Chemical Properties Analysis

The reactivity and chemical properties of 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone derivatives are influenced by their functional groups and structural framework. Research has explored their condensation reactions, highlighting the formation of heterocycles and the role of different catalysts and conditions in directing the outcome of these transformations (Moskvina et al., 2015).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)-2-(4-chloroanilino)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c15-11-3-1-10(2-4-11)14(18)9-17-13-7-5-12(16)6-8-13/h1-8,17H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRRSJPCKIXCNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CNC2=CC=C(C=C2)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358100 |

Source

|

| Record name | 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |

CAS RN |

2816-87-7 |

Source

|

| Record name | 1-(4-bromophenyl)-2-[(4-chlorophenyl)amino]ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5718215.png)

![1-[3-(4-chlorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5718223.png)

![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B5718233.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5718235.png)

![7-[(2,5-dimethylbenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5718239.png)

![ethyl 7-amino-2-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5718252.png)

![4-methoxy-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5718262.png)

![4-ethyl-7,8-bis[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5718281.png)